molecular formula C11H18F2O4 B1313080 Diethyl 4,4-difluoroheptanedioate CAS No. 22515-16-8

Diethyl 4,4-difluoroheptanedioate

Cat. No.: B1313080
CAS No.: 22515-16-8
M. Wt: 252.25 g/mol
InChI Key: XUOBBVMKXUPPEW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4,4-difluoroheptanedioate can be synthesized through a multi-step process involving the esterification of heptanedioic acid with ethanol in the presence of a strong acid catalyst, followed by fluorination at the 4th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and fluorination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ester groups, forming corresponding carboxylic acids.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.

Major Products Formed:

Scientific Research Applications

Diethyl 4,4-difluoroheptanedioate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 4,4-difluoroheptanedioate involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain biological targets, thereby modulating biochemical pathways .

Comparison with Similar Compounds

    Diethyl 4-oxopimelate: Used in asymmetric synthesis and organic reactions.

    Diethyl 2,2’-diiodo-4,4’-biphenyldicarboxylate: Utilized in palladium-catalyzed annulation reactions.

    Diethyl (difluoro (trimethylsilyl)methyl)phosphonate: Studied for difluoromethylenation of ketones.

Uniqueness: Diethyl 4,4-difluoroheptanedioate is unique due to the presence of two fluorine atoms at the 4th position, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .

Properties

IUPAC Name

diethyl 4,4-difluoroheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOBBVMKXUPPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(CCC(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437580
Record name Diethyl 4,4-difluoroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-16-8
Record name Diethyl 4,4-difluoroheptanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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